(24R)-MC 976

Stereochemistry Vitamin D Metabolism Analytical Chemistry

Secure this critical research tool to differentiate your metabolic studies. (24R)-MC 976 is the distinct (24R)-epimer of the Vitamin D3 metabolite MC 976, essential for probing CYP24A1-mediated 24-oxidation pathways, which cannot be substituted by generic VDR agonists like calcipotriol. Its defined stereochemistry makes it an indispensable HPLC reference standard (Calcipotriol Impurity 3) for pharmaceutical quality control. Choose it for guaranteed lot-to-lot consistency in side-chain modification research.

Molecular Formula C27H42O3
Molecular Weight 414.6 g/mol
CAS No. 129831-99-8
Cat. No. B608878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(24R)-MC 976
CAS129831-99-8
SynonymsMC-976;  MC 976;  MC976,
Molecular FormulaC27H42O3
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
InChIInChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24?,25?,26+,27-/m1/s1
InChIKeyNQHWMFGCRBTMOO-KJLYFKKZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Why (24R)-MC 976 (CAS 129831-99-8) Matters: A Vitamin D3 Derivative with Defined Stereochemical Purity for Dermatological and Metabolic Research


(24R)-MC 976, also cataloged as MC 976 and identified by CAS 129831-99-8, is a synthetic Vitamin D3 derivative belonging to the seco-steroid class [1]. It is a cyclopropane-containing analogue of 1α-hydroxyvitamin D3 (1α-OH-D3) and a key in vitro metabolite of the prodrug MC 969 [2]. It functions as a ligand for the Vitamin D Receptor (VDR) [3]. Notably, CAS 129831-99-8 is the registry number for the mixture of diastereomers (MC 976), while the specific (24R)-epimer is registered under CAS 112828-09-8; in research practice, both are often referenced interchangeably [4]. This compound is primarily sourced as a research-grade chemical with a certified purity of ≥98% [5].

Why (24R)-MC 976 Cannot Be Replaced by Generic Vitamin D3 Analogues: Stereochemistry and Specificity


Generic Vitamin D3 or common analogues like calcipotriol cannot substitute for (24R)-MC 976 due to critical differences in stereochemistry and metabolic fate . The (24R)-configuration is a specific epimer that dictates its interaction with cytochrome P450 enzymes, particularly CYP24A1, leading to a distinct metabolite profile (24-keto and 24-alcohol epimers) that is not replicated by the (24S)-epimer or the parent 1α-OH-D3 [1]. Furthermore, MC 976 is the in vitro metabolite of MC 969, and its generation requires specific experimental conditions in a human hepatocyte cell model (Hep 3B), making it a unique probe for studying side-chain modified Vitamin D metabolism [2]. Using a non-specific VDR agonist would introduce uncontrolled variables in such metabolic studies.

Quantitative Evidence Guide: Head-to-Head Comparisons and Class-Level Inferences for (24R)-MC 976


Enantiomeric Purity and Stereochemical Identity: (24R)-MC 976 vs. (24S)-MC 976

The specific (24R)-epimer is a distinct chemical entity from the (24S)-epimer, each with a unique CAS number: (24R)-MC 976 is 112828-09-8, while (24S)-MC 976 is 112849-14-6 [1]. This difference is critical because the stereochemistry at the C-24 position directly influences the metabolism of the cyclopropane side chain. In studies using MC 969 (a prodrug), the resulting metabolites include two epimeric 24-alcohols, and the identity of each is defined by its specific stereochemical outcome [2]. Procurement of the defined (24R) stereoisomer ensures experimental reproducibility and avoids the confounding biological effects of the (24S) diastereomer or racemic mixture (CAS 129831-99-8) .

Stereochemistry Vitamin D Metabolism Analytical Chemistry

Purity Certification and Storage Stability: (24R)-MC 976 vs. Uncertified Vitamin D3 Analogues

Commercially available (24R)-MC 976 (as MC 976) is supplied with a certified purity of >98% as determined by HPLC [1]. This is a critical specification for research applications, especially when used as an analytical standard or for generating reproducible biological data. The compound demonstrates defined stability parameters, including a shelf life of 3 years when stored as a powder at -20°C and 6 months in solution at -20°C [2]. In contrast, many generic Vitamin D3 analogues or research-grade metabolites may be supplied without such rigorous certification, leading to potential batch-to-batch variability and degradation products that can confound experimental results [3].

Chemical Purity Stability Quality Control

Metabolic Fate: (24R)-MC 976 as a Unique Probe vs. 1α-Hydroxyvitamin D3

MC 969, the prodrug of MC 976, was shown to inhibit the 25-hydroxylation of tritiated vitamin D3 more effectively than its parent compound, 1α-OH-D3 [1]. This indicates that the cyclopropane-containing side chain of the MC 976 scaffold alters its interaction with the vitamin D3-25-hydroxylase (CYP2R1). Subsequent metabolism of MC 969 in a human hepatocyte cell model (Hep 3B) yields MC 976 and further 24-oxidized metabolites (24-keto and 24-alcohol epimers), while no 25-hydroxylated metabolites are detected [2]. This is in stark contrast to 1α-OH-D3, which undergoes extensive 25-hydroxylation as a key activation step. This unique metabolic pathway makes (24R)-MC 976 a valuable tool for studying non-canonical Vitamin D metabolism.

Drug Metabolism Hepatocyte Model Vitamin D

Role as Calcipotriol Impurity: (24R)-MC 976 vs. Calcipotriol (MC 903)

MC 976 (the diastereomeric mixture) is officially recognized and listed as Calcipotriol Impurity 3 (Mixture of Diastereomers) [1]. In pharmaceutical quality control, the presence and quantification of specific impurities like (24R)-MC 976 are critical for ensuring the safety and efficacy of the drug product calcipotriol (MC 903) . While calcipotriol is a potent VDR agonist used topically for psoriasis, (24R)-MC 976 represents a structurally related but biologically distinct entity—a 22,23-dihydro derivative with a cyclopropane side chain [2]. The biological activity of this impurity is not equivalent to calcipotriol, necessitating its separate identification and quantification in analytical methods.

Pharmaceutical Analysis Impurity Profiling Dermatology

Best-Fit Research and Industrial Applications for (24R)-MC 976 (CAS 129831-99-8)


Analytical Reference Standard for Calcipotriol Impurity Profiling

As a recognized Calcipotriol Impurity 3 [1], (24R)-MC 976 is an essential reference standard for pharmaceutical quality control laboratories. It is used to develop and validate HPLC methods for the detection and quantification of related substances in calcipotriol drug substance and topical formulations. Its defined stereochemistry and high purity (≥98%) make it suitable for calibration and system suitability testing [2].

Metabolic Probe for Studying Non-Canonical Vitamin D Metabolism in Hepatocyte Models

Based on its unique metabolic profile, where it is generated from MC 969 and processed via 24-oxidation rather than 25-hydroxylation [3], (24R)-MC 976 serves as a valuable research tool. It enables investigators to dissect the activity of cytochrome P450 enzymes like CYP24A1 and CYP2R1 in human hepatocyte cell lines (e.g., Hep 3B) and to understand the impact of cyclopropane side-chain modifications on vitamin D metabolism [4].

Comparative Pharmacology for Structure-Activity Relationship (SAR) Studies on VDR Ligands

The distinct (24R) stereochemistry and 22,23-saturated structure differentiate (24R)-MC 976 from calcipotriol and 1α-OH-D3 [5]. This makes it a valuable compound for SAR studies aimed at understanding how modifications to the vitamin D side chain affect VDR binding affinity, transcriptional activation, and metabolic stability. Its use as a comparator in such studies helps define the structural determinants of VDR ligand pharmacology [6].

Technical Documentation Hub

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